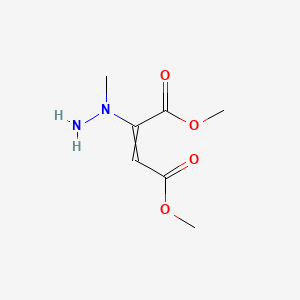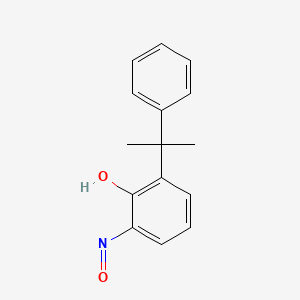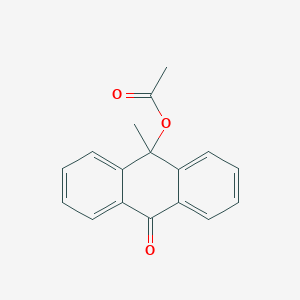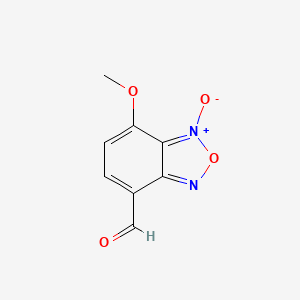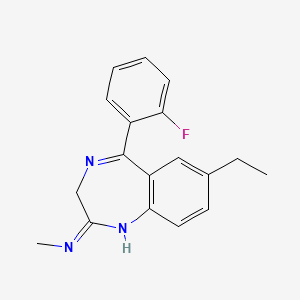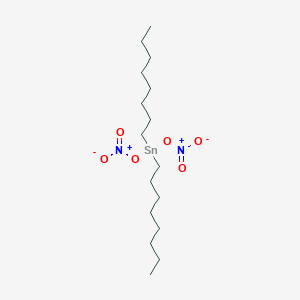
Bis(nitrooxy)dioctylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(nitrooxy)dioctylstannane is an organotin compound characterized by the presence of two nitrooxy groups attached to a dioctylstannane core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals. The nitrooxy functional groups in this compound contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of bis(nitrooxy)dioctylstannane typically involves the reaction of dioctyltin dichloride with a nitrooxy-containing reagent under controlled conditions. One common method is the reaction of dioctyltin dichloride with silver nitrate in an organic solvent, such as dichloromethane, to form this compound. The reaction is usually carried out at room temperature and requires careful handling of reagents to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Bis(nitrooxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized to form nitro groups, which can further participate in various organic transformations.
Reduction: The compound can be reduced to form dioctyltin derivatives with different functional groups.
Substitution: The nitrooxy groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(nitrooxy)dioctylstannane has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: this compound is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance material performance.
Mécanisme D'action
The mechanism of action of bis(nitrooxy)dioctylstannane involves the interaction of its nitrooxy groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, such as nitro radicals, which can participate in further chemical transformations. The compound’s effects on biological systems are thought to involve the modulation of cellular signaling pathways and the induction of oxidative stress, which can influence cell function and viability.
Comparaison Avec Des Composés Similaires
Bis(nitrooxy)dioctylstannane can be compared with other organotin compounds, such as dioctyltin dichloride and dioctyltin oxide. While these compounds share a similar dioctylstannane core, the presence of nitrooxy groups in this compound imparts unique chemical reactivity and potential biological activity. Similar compounds include:
Dioctyltin dichloride: Used in the synthesis of organotin compounds and as a catalyst in polymerization reactions.
Dioctyltin oxide: Employed in the production of stabilizers for PVC and other polymers. The uniqueness of this compound lies in its nitrooxy functional groups, which provide distinct chemical and biological properties compared to other organotin compounds.
Propriétés
Numéro CAS |
58539-28-9 |
|---|---|
Formule moléculaire |
C16H34N2O6Sn |
Poids moléculaire |
469.2 g/mol |
Nom IUPAC |
[nitrooxy(dioctyl)stannyl] nitrate |
InChI |
InChI=1S/2C8H17.2NO3.Sn/c2*1-3-5-7-8-6-4-2;2*2-1(3)4;/h2*1,3-8H2,2H3;;;/q;;2*-1;+2 |
Clé InChI |
BPSHXZGWDOYPBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(O[N+](=O)[O-])O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)


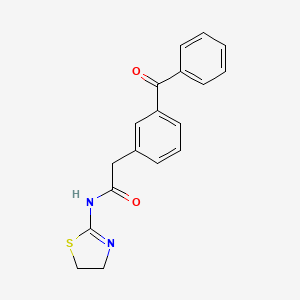
![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)
